molecular formula C5H3NOS B3053938 3-Hydroxythiophene-2-carbonitrile CAS No. 57059-19-5

3-Hydroxythiophene-2-carbonitrile

Cat. No. B3053938
CAS RN: 57059-19-5
M. Wt: 125.15 g/mol
InChI Key: WAPUQRUUNVTMJA-UHFFFAOYSA-N
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Description

3-Hydroxythiophene-2-carbonitrile is a chemical compound with the molecular formula C5H3NOS and a molecular weight of 125.14800 . It is also known by other synonyms such as 3-hydroxy-2-cyanothiophene, 2-Cyano-3-hydroxythiophen, 3-hydroxy-thiophene-2-carbonitrile, 2-cyano-3-hydroxythiophene, and 2-Thiophenecarbonitrile,3-hydroxy .


Synthesis Analysis

The synthesis of this compound involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the reaction of 3-chlorobenzofuran-2-carbonitrile with methyl thioglycolate in the presence of various bases .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring made up of one sulfur as a heteroatom . The exact mass of the molecule is 124.99400 .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it spontaneously dimerises to 4,5-dihydro-5-(3-hydroxythien-2-yl)thiophen-3(2H)-one . It also reacts at the 2-position with methoxymethylene Meldrum’s acid and undergoes Vilsmeier formylation .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 3-Hydroxythiophene derivatives can be synthesized through flash vacuum pyrolysis of alkylsulfanylmethylene derivatives of Meldrum's acid, demonstrating their synthetic accessibility and versatility (Hunter & McNab, 1995).
  • Chemical Reactivity and Properties : The chemical and spectroscopic properties of the 3-hydroxythiophene system reveal insights into its reactivity with electrophiles, and its behavior in solvent-dependent equilibrium with its tautomers (Hunter & McNab, 2010).

Corrosion Inhibition

  • Carbon Steel Corrosion Inhibition : Bithiophene carbonitrile derivatives, including 3-hydroxythiophene-2-carbonitrile, show significant inhibitive effects on carbon steel corrosion in acidic environments, highlighting their potential as corrosion inhibitors (Bedair et al., 2018).

Photovoltaic Applications

  • Photovoltaic Cell Performance : Derivatives of this compound in copolymers show promising applications in photovoltaic cells, where they contribute to improved power conversion efficiency due to their electron-donating and -withdrawing properties (Berson et al., 2010).

Materials Science and Catalysis

  • Novel Material Synthesis : The Gewald reaction, involving 2-aminothiophene-3-carbonitrile, enables the development of novel materials with potential applications in optoelectronics and magnetics, illustrating the material science relevance of this compound derivatives (Abaee et al., 2017).

Antimicrobial and Antifungal Agents

  • Biological Effects : Derivatives of 2-aminothiophene-3-carbonitrile, including this compound, have been synthesized and tested for antimicrobial and antifungal activities, demonstrating their potential in medical applications (Al-Omran et al., 2002).

Safety and Hazards

The safety data sheet for thiophenecarbonitrile, a related compound, indicates that it is a flammable liquid and vapor. It causes skin irritation and serious eye damage. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Thiophene-based analogs, including 3-Hydroxythiophene-2-carbonitrile, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects further and developing new synthesis methods

properties

IUPAC Name

3-hydroxythiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NOS/c6-3-5-4(7)1-2-8-5/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPUQRUUNVTMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481525
Record name 2-Thiophenecarbonitrile, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57059-19-5
Record name 2-Thiophenecarbonitrile, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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